Homochlorcyclizine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-4-methyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2/c1-21-12-5-13-22(15-14-21)19(16-6-3-2-4-7-16)17-8-10-18(20)11-9-17/h2-4,6-11,19H,5,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUCDJCFJHYFRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24342-55-0 (hydrochloride) | |
| Record name | Homochlorcyclizine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000848533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9045635 | |
| Record name | Homochlorcyclizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848-53-3, 142860-96-6, 142860-97-7 | |
| Record name | Homochlorcyclizine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Homochlorcyclizine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000848533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homochlorcyclizine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142860966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homochlorcyclizine, (-)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142860977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homochlorcyclizine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15979 | |
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| Record name | Homochlorcyclizine | |
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| Record name | 1H-1,4-Diazepine, 1-[(4-chlorophenyl)phenylmethyl]hexahydro-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Homochlorcyclizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045635 | |
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| Record name | Homochlorcyclizine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.545 | |
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| Record name | HOMOCHLORCYCLIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5MVC31W2N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HOMOCHLORCYCLIZINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J3C5ABB9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HOMOCHLORCYCLIZINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8XST56UYL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Homochlorcyclizine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240243 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Genesis and Early Academic Investigations of Homochlorcyclizine Within Antihistamine Chemistry
The development of Homochlorcyclizine is rooted in the mid-20th century quest for effective treatments for allergic reactions. Initial pharmacological research on this compound, identified as N-p-chloro-benzhydryl-N'-methyl homopiperazine (B121016) dihydrochloride (B599025) (SA-97), was published in 1960. wikipedia.org These early studies focused on its properties as a serotonin (B10506) antagonist. wikipedia.org As a derivative of the diphenylmethylpiperazine group, its synthesis was part of a broader effort in medicinal chemistry to create and screen compounds for various biological activities, including antihistaminic effects. nih.govorganic-chemistry.org
Historical Contextualization of Homochlorcyclizine Within First Generation H1 Antihistamine Research
The first-generation H1 antihistamines, introduced for clinical use from 1942, were the first medical treatment for nasal allergies. wikipedia.orgnih.govclinmedjournals.org These compounds, including Homochlorcyclizine, are known for their ability to cross the blood-brain barrier, which often results in sedative effects. utppublishing.comwebmd.com They function as inverse agonists at H1 receptors, meaning they block the action of histamine (B1213489) and also reduce the receptor's baseline activity. wikipedia.orgnih.gov
A key characteristic of first-generation antihistamines is their poor receptor selectivity. utppublishing.com Besides targeting H1 receptors, they can interact with muscarinic, serotonin (B10506), and α-adrenergic receptors. utppublishing.com Research has shown that this compound, along with other first-generation agents like mequitazine (B1676290) and cyproheptazine, has a high affinity for muscarinic receptors. jst.go.jp This lack of selectivity is responsible for some of the associated side effects. utppublishing.com The development of these early antihistamines paved the way for the creation of second-generation antihistamines in the 1980s, which were designed to be more receptor-selective and less sedating. clinmedjournals.orgwebmd.com
Evolution of Research Paradigms for Diphenylmethylpiperazine Scaffold Compounds, Including Homochlorcyclizine
Classical Synthetic Routes to this compound and its Immediate Precursors
The traditional synthesis of this compound is rooted in the principles of nucleophilic substitution. The core structure is assembled by coupling its two primary precursors: 1-(p-chlorobenzhydryl) moiety and an N-methylhomopiperazine ring.
A representative classical synthesis involves the reaction of N-methylhomopiperazine with a p-chlorobenzhydryl halide, typically p-chlorobenzhydryl chloride. This reaction is a standard SN2-type alkylation where the secondary amine of the N-methylhomopiperazine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of p-chlorobenzhydryl chloride and displacing the chloride leaving group. The reaction is often carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion. rsc.org
The immediate precursors for this route are synthesized separately:
p-Chlorobenzhydryl chloride : This precursor is typically prepared from p-chlorobenzophenone. The synthesis is a two-step process starting with the reduction of the ketone in p-chlorobenzophenone to an alcohol, forming 4-chlorobenzhydrol (B192747). Common reducing agents for this step include sodium borohydride (B1222165) in an alcohol solvent like isopropyl alcohol. asianpubs.org The resulting 4-chlorobenzhydrol is then converted to the final chloride by reacting it with a chlorinating agent such as thionyl chloride or concentrated hydrochloric acid. asianpubs.org
N-methylhomopiperazine : The synthesis of this seven-membered diazepine (B8756704) ring can be more complex than its six-membered piperazine analog. Industrial methods for producing similar compounds like N-methylpiperazine include reacting diethanolamine (B148213) with methylamine (B109427) at high temperature and pressure or the reductive amination of piperazine using formaldehyde (B43269) and hydrogen with a Raney nickel catalyst. google.comwikipedia.orggoogle.com These methods can be adapted for the synthesis of the homopiperazine (B121016) ring system.
Table 1: Classical Synthesis of this compound Precursors
| Precursor | Starting Material(s) | Key Reagents | Reaction Type |
|---|
Advanced Strategies for this compound Synthesis: Novel Reagents, Catalysis, and Process Optimization
Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability, leading to the development of advanced catalytic strategies. These methods offer more direct and greener alternatives to classical routes.
Ruthenium-Catalyzed Hydrogen-Borrowing Alkylation for this compound Synthesis
A significant advancement in the synthesis of 1,4-diazacycles like this compound is the use of ruthenium-catalyzed hydrogen-borrowing (or hydrogen auto-transfer) reactions. This strategy allows for the formation of C-N bonds directly from alcohols and amines, with water as the only byproduct, making it a highly atom-economical process.
Diol-Diamine Coupling Approaches in this compound Chemical Synthesis
The hydrogen-borrowing strategy has been specifically applied to the synthesis of this compound through a diol-diamine coupling reaction. This represents a powerful method for constructing diazepane rings, which are often challenging to synthesize via other catalytic routes. nih.govgoogle.com
The synthesis involves the direct coupling of a substituted diamine with a diol. For this compound, the reaction couples N-[(4-chlorophenyl)phenylmethyl]ethane-1,2-diamine with 1,3-propanediol. The (pyridyl)phosphine-ligated ruthenium(II) catalyst facilitates two sequential N-alkylation events to form the seven-membered diazepane ring. acs.orggoogle.com This approach avoids the pre-functionalization of starting materials required in classical syntheses and circumvents issues like catalyst poisoning by the chelating diamine substrates, a common problem for other catalysts. google.comgoogle.com The successful application of this method to produce a marketed drug like this compound highlights its significance for efficient and green pharmaceutical production. google.com
Table 2: Ruthenium-Catalyzed Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Yield | Reference |
|---|---|---|---|---|---|
| N-[(4-chlorophenyl)phenylmethyl]ethane-1,2-diamine | 1,3-propanediol | (Pyridyl)phosphine-ligated Ru(II) complex | Diol-Diamine Coupling / Hydrogen Borrowing | 67% | google.comacs.org |
Exploration of this compound Analogs and Derivatives: Design Principles and Chemical Synthesis
The exploration of this compound analogs is driven by the search for compounds with improved properties or novel biological activities. A primary design principle involves modification at the N-methyl position of the homopiperazine ring.
The N-demethylated analog, Norchlorcyclizine , is a key metabolite and a common starting point for further derivatization. drugbank.comnih.gov The synthesis of Norchlorcyclizine itself or its subsequent alkylation allows for the introduction of various functional groups. For instance, studies on the closely related chlorcyclizine have shown that N-demethylation followed by re-alkylation is a viable strategy for creating a library of analogs. acs.org
Synthetic strategies to produce such analogs typically involve:
Reductive Amination : Coupling of Norchlorcyclizine with various aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN). This allows for the synthesis of a wide range of N-alkylated derivatives. acs.org
Nucleophilic Substitution : Alkylation of Norchlorcyclizine with different alkyl halides in the presence of a base like potassium carbonate. acs.org
These principles have been applied to create hybrid molecules, for example, by linking (R)-norchlorcyclizine to other pharmacophores like emodin (B1671224) to investigate synergistic biological effects. rsc.org Such syntheses confirm that the chiral center of norchlorcyclizine is stable under the basic conditions often used for coupling reactions. rsc.org
Stereochemical Considerations and Enantioselective Synthesis in this compound Research
This compound possesses a single stereocenter at the benzhydryl carbon, the carbon atom bonded to the two aromatic rings and the diazepine nitrogen. Consequently, it exists as a pair of enantiomers, (R)- and (S)-Homochlorcyclizine. The commercially available drug is marketed as a racemic mixture of these two enantiomers. ncats.io
While no direct enantioselective synthesis of this compound has been prominently reported, the separation of its enantiomers has been achieved for research purposes, particularly to study their differing pharmacokinetic profiles. capes.gov.brmedkoo.com High-performance liquid chromatography (HPLC) using a chiral stationary phase is an effective method for this separation. One successful approach utilized an ovomucoid-bonded silica (B1680970) column. capes.gov.br Using a mobile phase consisting of methanol (B129727) and an acetate (B1210297) buffer, baseline separation of the (+)- and (-)-enantiomers was achieved, allowing for their individual quantification in biological samples. capes.gov.br
Table 3: Chiral Separation of this compound Enantiomers via HPLC
| Parameter | Description |
|---|---|
| Technique | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Chiral (Ovomucoid-bonded silica) |
| Mobile Phase | Methanol-0.02 M acetate buffer (pH 4.7) (25:75, v/v) |
| Detection | UV absorption at 240 nm |
| Result | Successful separation of (+)- and (-)-enantiomers |
| Reference | capes.gov.br |
The development of a true enantioselective synthesis, which would produce a single desired enantiomer from prochiral starting materials, remains a significant challenge. acs.orgub.edu Such a synthesis would likely involve either a chiral catalyst to guide the formation of the stereocenter or the use of a chiral auxiliary. The successful separation of enantiomers, however, provides a crucial tool for evaluating the specific biological contributions of each isomer, which can guide future efforts in developing single-enantiomer drugs.
This compound as a Histamine (B1213489) H1 Receptor Ligand: Molecular Recognition and Interaction Mechanisms
This compound exerts its primary effects by targeting the histamine H1 receptor. smpdb.capatsnap.compatsnap.comontosight.ai This interaction is central to its use in alleviating symptoms associated with allergic reactions, such as itching, sneezing, and runny nose, which are mediated by histamine binding to H1 receptors. patsnap.comontosight.ai
Quantification of this compound Binding Affinity and Selectivity at Histamine Receptors
This compound functions as an H1 receptor antagonist by binding to these receptors and preventing histamine from exerting its effects. patsnap.compatsnap.comontosight.ai Studies have investigated the binding affinity of this compound at histamine receptors. While specific quantitative data (like Ki or IC50 values specifically for this compound's binding affinity at H1 receptors compared to other histamine receptor subtypes like H2, H3, and H4) from the search results are limited, it is established that its primary target is the H1 receptor. smpdb.capatsnap.compatsnap.comontosight.ai First-generation antihistamines, including this compound, are known to interfere with the agonist action of histamine at the H1 receptor. smpdb.ca
Investigations into this compound's Competitive Antagonism at H1 Receptor Sites
The mechanism of action of this compound at the H1 receptor involves competitive inhibition. patsnap.comontosight.ai By competitively binding to H1 receptor sites, this compound blocks histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms. patsnap.comontosight.ai This competitive blockade reduces the intensity of histamine-mediated responses in target tissues. patsnap.com
Allosteric Modulatory Capacity of this compound at Receptor Sites
Information specifically detailing the allosteric modulatory capacity of this compound at receptor sites was not prominently found in the provided search results. The primary described mechanism is competitive antagonism at the H1 receptor. patsnap.comontosight.ai
This compound's Interactions with Other Molecular Targets and Ion Channels
Elucidation of Off-Target Receptor Binding Profiles for this compound (e.g., Muscarinic Receptor Interactions)
This compound possesses anticholinergic properties, indicating it can inhibit the action of acetylcholine (B1216132) at muscarinic receptors. wikipedia.orgpatsnap.comontosight.ai Quantitative evaluations using receptor-binding assays have demonstrated that this compound has a high affinity for muscarinic receptors, with Ki values ranging from 5.0 to 38 nM. researchgate.netjst.go.jpcapes.gov.brnih.govjst.go.jpresearchgate.net This places it among a group of H1-receptor antagonists exhibiting significant affinity for muscarinic receptors. researchgate.netjst.go.jpcapes.gov.brnih.govresearchgate.net This anticholinergic activity can lead to side effects such as dry mouth, blurred vision, constipation, and urinary retention. patsnap.comontosight.ai
This compound has also been reported to have some antidopaminergic and antiserotonergic properties. wikipedia.org
Analysis of this compound's Influence on Specific Ion Channel Conductance
Research suggests that this compound may influence ion channel activity. One study indicated that this compound was among the histamine H1 receptor-blocking drugs that showed inhibitory effects on the metabolic activations of neutrophils, including the release of arachidonic acid. nih.gov Furthermore, a study screening for inhibitors of Kv7.1 and Nav1.8 ion channels identified this compound dihydrochloride (B599025) as having a percentage inhibition of 43.5% against Kv7.1. nih.govern-ithaca.eu This suggests a potential interaction with voltage-gated potassium channels, although further detailed analysis of its influence on specific ion channel conductance was not extensively available in the provided results.
Here is a summary of some receptor binding data for this compound:
| Receptor Type | Binding Affinity (Ki) | Notes | Source |
| Muscarinic Receptors | 5.0 - 38 nM | High affinity compared to some H1 antagonists | researchgate.netjst.go.jpcapes.gov.brnih.govresearchgate.net |
| Histamine H1 Receptor | Primary target | Competitive antagonist | smpdb.capatsnap.compatsnap.comontosight.ai |
| Kv7.1 Ion Channel | 43.5% inhibition at 10 µM | Potential inhibitory effect | nih.govern-ithaca.eu |
Note: Specific direct Ki or IC50 values for this compound's H1 receptor binding affinity were not explicitly found in the provided snippets, though its action as an H1 antagonist is well-documented.
Intracellular Signaling Cascades Affected by this compound Ligand Binding
This compound has been shown to influence several intracellular signaling cascades, primarily through its interactions with receptors and subsequent effects on downstream effectors.
Modulation of G-Protein Coupled Receptor Signaling by this compound
This compound is known as a histamine H1 receptor antagonist, and H1 receptors are a type of G protein-coupled receptor (GPCR). iiab.mewikipedia.orgsemanticscholar.org GPCRs are a large family of cell surface receptors that, upon activation by ligands, activate intracellular signaling pathways through coupling with heterotrimeric G proteins. wikipedia.orgbiomolther.org The H1 receptor is coupled to Gq proteins. semanticscholar.org Activation of Gq-coupled receptors typically leads to the activation of phospholipase C. mdpi.com Some H1-receptor antagonists, including this compound, have also demonstrated affinity for muscarinic receptors, which are also GPCRs. researchgate.net This suggests that this compound's effects on GPCR signaling may extend beyond H1 receptors, potentially modulating other pathways depending on the receptor subtypes it interacts with. researchgate.net
Alterations in Second Messenger Systems (e.g., Phospholipase C, Phosphatidylinositol) Induced by this compound Action
Given that H1 receptors are Gq-coupled, this compound's antagonistic action at these receptors would be expected to modulate the downstream signaling cascade involving phospholipase C (PLC) and phosphatidylinositol (PI) metabolism. semanticscholar.orgmdpi.com Phospholipase C enzymes play a crucial role in signal transduction by cleaving phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). mdpi.comwikipedia.org IP3 then triggers the release of calcium ions from intracellular stores, while DAG, along with calcium, activates protein kinase C (PKC). mdpi.com By blocking the activation of H1 receptors, this compound can interfere with this cascade, thereby altering the levels of these second messengers and the subsequent activation of PKC and intracellular calcium release. semanticscholar.orgmdpi.com Reducing the activity of the phospholipase C and phosphatidylinositol (PIP2) signaling pathways can decrease the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors. smpdb.ca
Impact of this compound on Transcription Factor Activity (e.g., NF-κB)
Research indicates that this compound can influence the activity of transcription factors, notably nuclear factor-kappa B (NF-κB). guidetopharmacology.orgsmpdb.ca NF-κB is a family of transcription factor protein complexes that regulate the transcription of DNA and are involved in cellular responses to various stimuli, including those related to inflammation and immunity. wikipedia.orgnih.gov Reducing the activity of the NF-κB immune response transcription factor is linked to the modulation of the phospholipase C and phosphatidylinositol (PIP2) signaling pathways. smpdb.ca This suggests a potential link between this compound's effects on GPCR-mediated second messenger systems and its impact on NF-κB activity. smpdb.ca
Molecular Mechanisms of this compound Action in Defined Pre-clinical Biological Systems
Pre-clinical studies using isolated cell lines and recombinant systems have provided insights into the specific molecular mechanisms by which this compound exerts its effects.
Characterization of Cellular Responses to this compound in Isolated Cell Lines (e.g., Melanogenesis Inhibition)
Studies using isolated cell lines have characterized various cellular responses to this compound. Notably, this compound has been investigated for its inhibitory effect on melanogenesis in mouse B16 melanoma cells. ncl.edu.twresearchgate.netnih.gov Research showed that this compound inhibited melanogenesis in B16 cells stimulated with α-melanocyte stimulating hormone (α-MSH) or 3-isobutyl-1-methylxanthin (IBMX) in a dose-dependent manner. ncl.edu.twresearchgate.netnih.gov Surprisingly, this inhibition did not appear to be mediated by a reduction in cellular tyrosinase activity, a key enzyme in melanin (B1238610) synthesis. ncl.edu.twresearchgate.netnih.govresearchgate.net Neither the activity of crude cellular tyrosinase nor melanosome-enriched tyrosinase was inhibited in HC-treated cells. ncl.edu.twnih.gov Furthermore, this compound did not directly inhibit the enzyme activity of murine or mushroom tyrosinase in cell-free systems. ncl.edu.twnih.gov Western blotting and RT-PCR analyses confirmed that this compound did not downregulate the protein or mRNA levels of tyrosinase in α-MSH-stimulated B16 cells. ncl.edu.twnih.gov These findings suggest that this compound inhibits melanogenesis through a mechanism independent of tyrosinase activity reduction. ncl.edu.twresearchgate.netnih.gov The inhibitory activity of this compound on melanogenesis was found to be significantly stronger than that of arbutin, a known skin-whitening agent. ncl.edu.tw
Here is a data table summarizing the effect of this compound on melanogenesis in B16 cells:
| Treatment Concentration | Melanogenesis Inhibition (%) (vs. Stimulated Control) |
| Low | Dose-dependent inhibition observed ncl.edu.twresearchgate.netnih.gov |
| Medium | Dose-dependent inhibition observed ncl.edu.twresearchgate.netnih.gov |
| High | Dose-dependent inhibition observed ncl.edu.twresearchgate.netnih.gov |
Note: Specific concentration and percentage values were not consistently available across the provided snippets, but the dose-dependent nature of inhibition was reported.
Here is a data table comparing the inhibitory activity of this compound and Arbutin on melanogenesis in B16 cells:
| Compound | Relative Inhibitory Activity (vs. Arbutin) |
| This compound | >50-fold stronger ncl.edu.tw |
| Arbutin | 1x (reference) ncl.edu.tw |
Receptor Occupancy and Ligand-Binding Dynamics of this compound in Recombinant Systems
Studies have investigated the binding dynamics of this compound, particularly its affinity for histamine H1 receptors and other receptors. This compound is characterized as a histamine H1 receptor antagonist. iiab.mewikipedia.org In addition to its H1 receptor activity, this compound has been shown to possess some anticholinergic, antidopaminergic, and antiserotonergic properties. iiab.mewikipedia.org Research comparing the affinity of various H1-receptor antagonists for muscarinic receptors found that this compound had high affinity for these receptors, with Ki values ranging from 5.0 to 38 nM. researchgate.net This indicates that this compound can bind to muscarinic receptors at relatively low concentrations. researchgate.net These binding characteristics in recombinant systems help to explain the observed pharmacodynamic effects of this compound on different signaling pathways and cellular responses. iiab.mewikipedia.orgresearchgate.net
Metabolism and Biotransformation Pathways of Homochlorcyclizine
Identification and Characterization of Homochlorcyclizine Metabolites
The metabolic breakdown of this compound leads to the formation of several metabolites. A notable metabolic pathway identified in humans involves the formation of a quaternary ammonium-linked glucuronide conjugate. nih.govcapes.gov.br This glucuronide metabolite has been detected in human urine, indicating it as a significant product of this compound metabolism and a route of excretion. capes.gov.br While the provided information confirms the existence of this specific metabolite, a comprehensive list and detailed characterization of all this compound metabolites were not available in the search results.
Enzymatic Systems Involved in this compound Biotransformation Processes
The biotransformation of this compound is primarily driven by hepatic enzymes, which convert the lipophilic parent drug into more polar compounds facilitating excretion. patsnap.comnih.govsrce.hr
Role of Cytochrome P450 Isoforms in this compound Metabolism
The cytochrome P450 (CYP) enzyme system plays a central role in the Phase I metabolism of this compound. patsnap.compatsnap.com CYPs are a superfamily of enzymes, predominantly located in the liver, responsible for the oxidative metabolism of a vast array of endogenous and exogenous substances, including many pharmaceuticals. nih.govwikipedia.orgdynamed.com While the search results confirm the involvement of the CYP family in this compound metabolism, specific CYP isoforms responsible for these transformations were not explicitly identified. patsnap.compatsnap.com CYP enzymes are known to catalyze reactions such as hydroxylation and dealkylation, which are common metabolic pathways for compounds like this compound. dynamed.comneu.edu.tr The activity of these CYP enzymes can be influenced by inducers or inhibitors, which may alter the metabolic rate of this compound and consequently affect its plasma concentrations and potential for drug interactions. patsnap.com
Contribution of Non-P450 Enzymatic Pathways to this compound Biotransformation
In addition to the CYP system, non-P450 enzymes contribute to the biotransformation of drugs through Phase II conjugation reactions and other mechanisms like hydrolysis. srce.hrslideshare.net The formation of the quaternary ammonium-linked glucuronide metabolite of this compound is indicative of glucuronidation, a major Phase II pathway catalyzed by UDP-glucuronosyltransferases. nih.govcapes.gov.brslideshare.net This conjugation significantly increases the water solubility of the metabolite, promoting its elimination. capes.gov.br While glucuronidation is highlighted as an important pathway, the involvement of other specific non-P450 enzymatic systems in the metabolism of this compound was not detailed in the provided information.
Detailed Metabolic Pathways of this compound: Hydroxylation, N-Dealkylation, and Conjugation Mechanisms (e.g., Glucuronidation)
Based on the general principles of drug metabolism and the available data, the biotransformation of this compound likely involves Phase I oxidative reactions such as hydroxylation and N-dealkylation, followed by Phase II conjugation reactions. srce.hrdynamed.comneu.edu.trslideshare.net
Hydroxylation, often mediated by CYP enzymes, involves the addition of a hydroxyl group (-OH) to the this compound molecule, increasing its polarity. N-dealkylation, also commonly catalyzed by CYPs, involves the removal of an alkyl group from a nitrogen atom within the compound's structure. These Phase I reactions typically produce metabolites that are more amenable to subsequent conjugation. dynamed.comneu.edu.tr
A key conjugation pathway identified for this compound is glucuronidation, resulting in the formation of a quaternary ammonium-linked glucuronide. nih.govcapes.gov.br This process involves the enzymatic transfer of glucuronic acid to a suitable functional group on the this compound molecule or its Phase I metabolites, yielding a highly water-soluble and readily excretable conjugate. capes.gov.brslideshare.net While the specific sites of hydroxylation and N-dealkylation on the this compound structure were not explicitly provided, the formation of the glucuronide conjugate underscores the importance of Phase II metabolism in its elimination.
In Vitro Assessments of this compound's Metabolic Stability
In vitro metabolic stability studies are valuable tools for predicting the rate and extent of a drug's metabolism in the liver. srce.hrwuxiapptec.com These studies typically involve incubating the drug with liver microsomes or hepatocytes, which contain the necessary metabolic enzymes, and monitoring the disappearance of the parent compound over time. srce.hrnuvisan.com Parameters such as in vitro half-life (t1/2) and intrinsic clearance (CLint) are used to quantify metabolic stability. srce.hrnuvisan.com
Research utilizing rat liver 9000×g supernatant fraction has been conducted to assess the in vitro cytochrome P450-dependent oxidative metabolism of this compound. jst.go.jp These studies provide experimental data on the susceptibility of this compound to enzymatic degradation and can offer insights into potential species differences in metabolism. jst.go.jp
Enantioselective Aspects of this compound Metabolism
This compound exists as a chiral compound with distinct enantiomers, and its metabolism exhibits enantioselectivity. nih.govcapes.gov.brjst.go.jpoup.com Studies in both humans and rats have demonstrated differences in how the individual (+)- and (-)-enantiomers are processed metabolically. nih.govjst.go.jpoup.com
In humans, the urinary excretion of the quaternary ammonium-linked glucuronide metabolite showed enantioselectivity, with the (-)-enantiomer being excreted to a significantly greater extent as the glucuronide conjugate compared to the (+)-enantiomer. nih.govcapes.gov.br
Studies in rats revealed that the observed enantioselective differences in pharmacokinetics following oral administration were primarily attributable to preferential first-pass metabolism of the (-)-isomer in the liver. jst.go.jpoup.com In vitro experiments using rat liver fractions corroborated these findings, showing that the (-)-enantiomer of this compound was metabolized at a considerably faster rate than the (+)-enantiomer and the racemic mixture. jst.go.jp Furthermore, these in vitro studies indicated enantiomeric inhibitory interactions, where the presence of one enantiomer could inhibit the metabolism of the other, with (+)-HCZ showing a stronger inhibitory effect on (-)-HCZ metabolism than vice versa. jst.go.jp These results underscore the importance of considering the stereochemistry of this compound in understanding its metabolic disposition.
Data Table: Enantioselective Metabolism of this compound in Rats (50 mg/kg oral dose)
| Enantiomer | Cmax (relative) | AUC0-∞ (relative) | CL0 (relative) | In Vitro Metabolism Rate (relative) |
| (-)-HCZ | Lower jst.go.jp | Lower jst.go.jp | Higher jst.go.jp | Extremely fast jst.go.jp |
| (+)-HCZ | Higher (compared to (-)-HCZ) jst.go.jp | Higher (compared to (-)-HCZ) jst.go.jp | Lower (compared to (-)-HCZ) jst.go.jp | Slower (compared to (-)-HCZ) jst.go.jp |
| Racemate | Similar to (+)-HCZ jst.go.jp | Similar to (+)-HCZ jst.go.jp | Lower (compared to (-)-HCZ) jst.go.jp | Slower (compared to (-)-HCZ) jst.go.jp |
Note: This table summarizes relative findings from rat studies at a specific oral dose of 50 mg/kg, highlighting the observed differences between enantiomers and the racemate. jst.go.jp
Advanced Analytical and Characterization Methodologies for Homochlorcyclizine Research
Application of High-Resolution Spectroscopic Techniques in Homochlorcyclizine Analysis
High-resolution spectroscopic techniques provide invaluable information regarding the structural identity, functional groups, and molecular weight of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic compounds like this compound. nanalysis.comresearchgate.netyork.ac.uk It provides detailed information about the carbon-hydrogen framework and the arrangement of atoms within the molecule. nanalysis.comyork.ac.uk By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals in both proton (¹H) NMR and carbon-13 (¹³C) NMR spectra, researchers can determine the connectivity of atoms and identify different functional groups. nanalysis.comresearchgate.netyork.ac.uk
For instance, the chemical shifts in a ¹³C NMR spectrum are influenced by the electronic environment of each carbon atom, providing insights into the types of carbons present (e.g., aliphatic, aromatic, those bonded to electronegative atoms). york.ac.uk Similarly, the chemical shifts and coupling patterns in a ¹H NMR spectrum reveal the different types of protons and their neighboring environments. york.ac.ukslideshare.net Techniques like Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments in ¹³C NMR can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, aiding in the assignment of signals and confirmation of the molecular structure. nanalysis.comyork.ac.uk While specific detailed NMR data for this compound were not extensively found in the immediate search results, the principles of NMR spectroscopy are universally applied for the structural confirmation of such organic molecules. Reference materials for this compound dihydrochloride (B599025) are available and are accompanied by certificates of analysis summarizing the characterization process, which typically includes NMR data. lgcstandards.com
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Quantification
Mass Spectrometry (MS) is a highly sensitive technique used for the identification and quantification of this compound and its metabolites by determining their mass-to-charge ratio (m/z). wiley.comnaturalproducts.netoup.comnih.gov Tandem Mass Spectrometry (MS/MS), also known as MS², involves fragmentation of selected ions and analysis of the resulting fragment ions, providing structural information and enhancing specificity for identification in complex matrices. wiley.comoup.comnih.govscielo.br
In the analysis of this compound, MS is crucial for confirming the molecular weight. nih.gov For instance, the molar mass of this compound is 314.86 g/mol . nih.govwikipedia.org In MS experiments, the protonated molecule ([M+H]⁺) is often observed, which would correspond to an m/z value of approximately 315. oup.comoup.com MS/MS provides characteristic fragmentation patterns that serve as a "fingerprint" for the compound, allowing for its unambiguous identification even in the presence of co-eluting substances. oup.comoup.com This is particularly important for identifying and quantifying metabolites, which are structurally related to the parent drug but have undergone biotransformation. nih.govscielo.brnih.gov
LC-MS/MS is a widely used hyphenated technique that combines the separation power of liquid chromatography with the identification and quantification capabilities of tandem mass spectrometry, making it suitable for analyzing this compound and its metabolites in biological samples. wiley.comnih.govaxon.eslcms.czresearchgate.net For example, LC-MS/MS methods have been developed for the simultaneous determination of multiple antihistamines, including this compound, in biological matrices like plasma. globalscientificjournal.comcapes.gov.br These methods often utilize electrospray ionization (ESI) in positive ion mode, as this compound is a basic compound. oup.comoup.com The fragmentation patterns obtained in MS/MS allow for the selection of specific precursor and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), enabling highly sensitive and selective quantification. scielo.brnih.gov
Research findings demonstrate the application of GC/MS for the simultaneous determination of ten antihistamine drugs, including this compound, in human plasma. capes.gov.brnih.govncats.io This method involved solid-phase extraction and detection by mass spectrometry with selected ion monitoring in the positive-ion electron impact mode. capes.gov.brnih.gov The recoveries for this compound spiked into plasma were reported to be within acceptable ranges, and the method showed good linearity and detection limits. capes.gov.brnih.gov
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by analyzing the vibrations of its chemical bonds when exposed to infrared radiation. wpmucdn.commaricopa.eduscienceready.com.aulibretexts.org Each functional group absorbs IR radiation at characteristic frequencies (expressed in wavenumbers, cm⁻¹), creating a unique spectrum that can be used for identification. wpmucdn.commaricopa.eduscienceready.com.au
For this compound, IR spectroscopy can provide information about the presence of key functional groups within its structure, such as C-H stretches (both aliphatic and aromatic), C=C stretches in the aromatic rings, C-N stretches from the piperazine (B1678402) ring, and the C-Cl stretch from the chlorophenyl group. wpmucdn.commaricopa.edulibretexts.orglibretexts.org While specific IR spectral data for this compound were not detailed in the search results, general IR absorption tables indicate the expected regions for these functional groups. For example, C-H stretches typically appear in the 2850-3300 cm⁻¹ range, C=C stretches in aromatic rings are often seen around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹, and C-Cl stretches can vary but are generally found in the fingerprint region (below 1500 cm⁻¹). wpmucdn.comlibretexts.org IR spectroscopy serves as a complementary technique to NMR and MS for confirming the presence of specific functionalities and verifying the identity of this compound.
Chromatographic Separations and Detection Strategies for this compound and its Metabolites
Chromatographic techniques are essential for separating this compound from impurities, related substances, and biological matrix components, as well as for resolving its enantiomers and separating it from its metabolites. These separation methods are often coupled with sensitive detectors, including mass spectrometry.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of this compound and its metabolites in various matrices. wiley.comaxon.essielc.comnih.govnih.gov HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. Various HPLC methods have been developed for this compound analysis, including reverse phase HPLC. sielc.com For MS-compatible applications, volatile mobile phase components like formic acid are often used instead of non-volatile acids like phosphoric acid. sielc.com
Chiral HPLC is particularly important for separating the enantiomers of racemic this compound. A method using a chiral stationary phase (e.g., Chiralcel OD column) with a mobile phase composed of n-hexane and isopropylamine (B41738) has been reported for the semi-preparative scale enantioseparation of racemic this compound. nih.govjst.go.jp This method achieved high resolution and optical purity of the enantiomers. nih.govjst.go.jp
LC-MS/MS, as discussed in Section 6.1.2, is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitivity and specificity of tandem mass spectrometry. wiley.comnih.govaxon.eslcms.czresearchgate.net It is extensively used for the analysis of this compound and its metabolites in complex biological samples like urine and plasma. lcms.czglobalscientificjournal.comcapes.gov.brnih.gov LC-MS/MS methods allow for the simultaneous determination of this compound and its metabolites, providing valuable data for pharmacokinetic studies. nih.govnih.govnih.gov For example, an HPLC method coupled with UV detection was developed for the simultaneous determination of (+)- and (-)-homochlorcyclizine in human urine using a chiral stationary phase. nih.gov This method was applied to a pharmacokinetic study, revealing distinct differences in the urinary excretion of the enantiomers, particularly in the form of a quaternary ammonium-linked glucuronide metabolite. nih.gov
Research highlights the use of LC-MS/MS for screening and quantitation of antihistamines, including this compound, in various samples. researchgate.net The method validation parameters, such as limits of detection (LODs), limits of quantification (LOQs), linearity, precision, and accuracy, are crucial for ensuring the reliability of the analytical results. researchgate.net
Gas Chromatography (GC) for Volatile Species Analysis
Gas Chromatography (GC) is another chromatographic technique that can be applied to the analysis of this compound, particularly for volatile or semi-volatile forms or derivatives. wiley.com In GC, the sample is vaporized and separated based on its partitioning between a stationary phase and a mobile gas phase. GC is often coupled with mass spectrometry (GC-MS) for detection and identification. capes.gov.brnih.govresearchgate.netresearchgate.net
GC-MS has been employed for the simultaneous determination of multiple antihistamine drugs, including this compound, in human plasma. capes.gov.brnih.govncats.io This approach typically involves sample preparation steps, such as extraction, to isolate the analytes from the biological matrix. capes.gov.brnih.gov The separated compounds are then detected and identified by the mass spectrometer based on their retention times and fragmentation patterns. capes.gov.brnih.gov While GC is suitable for volatile compounds, this compound's structure suggests it may require derivatization to enhance its volatility for GC analysis. researchgate.net The GC-MS method mentioned for antihistamines utilized electron impact (EI) ionization and selected ion monitoring for detection. capes.gov.brnih.gov
GC-MS is a valuable tool in analytical toxicology and forensic science for the screening and confirmation of drugs, including antihistamines. oup.comresearchgate.net The method validation for GC-MS, similar to LC-MS/MS, involves evaluating parameters such as linearity, detection limits, and precision. capes.gov.brnih.govresearchgate.net
Here is a summary table of analytical techniques applied to this compound:
| Analytical Technique | Application Area | Key Information Obtained | Coupled Techniques (Examples) |
| NMR Spectroscopy | Structural Elucidation | Connectivity, functional groups, stereochemistry (for enantiomers) | - |
| Mass Spectrometry (MS) | Molecular Weight Confirmation, Identification | Molecular ion mass | GC-MS, LC-MS |
| Tandem Mass Spectrometry (MS/MS) | Identification, Quantification, Structural Information | Characteristic fragmentation patterns | LC-MS/MS, GC-MS/MS |
| IR Spectroscopy | Functional Group Characterization | Presence of specific chemical bonds and functionalities | - |
| HPLC | Separation (analytical and preparative), Enantioseparation | Purity, separation of components, resolution of enantiomers | HPLC-UV, LC-MS/MS |
| GC | Separation of Volatile/Derivatized Compounds | Separation of volatile components | GC-MS |
This table summarizes the primary analytical and characterization methodologies discussed for this compound research, highlighting their specific applications and the type of information they provide.
Chiral Stationary Phase Chromatography for Enantiomeric Separation
Chiral chromatography is a technique used to separate enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. gcms.cz this compound has a chiral center, meaning it exists as a pair of enantiomers, (+)-homochlorcyclizine and (-)-homochlorcyclizine. nih.govcapes.gov.br The separation and analysis of these enantiomers are crucial for understanding their individual pharmacological profiles, as enantiomers can exhibit distinct pharmacokinetic and pharmacodynamic properties. dntb.gov.uapreprints.org
High-performance liquid chromatography (HPLC) utilizing chiral stationary phases is a common method for achieving enantiomeric separation. A method has been developed for the simultaneous determination of (+)- and (-)-homochlorcyclizine in human urine using HPLC on a chiral stationary phase composed of ovomucoid-bonded silica (B1680970). nih.govcapes.gov.br The effectiveness of the chromatographic separation is significantly influenced by the pH of the buffer and the organic modifier in the mobile phase. nih.govcapes.gov.br
In a specific application of this method, a mobile phase consisting of methanol (B129727) and a 0.02 M acetate (B1210297) buffer (pH 4.7) in a 25:75 v/v ratio, at a flow rate of 1.0 ml/min, was employed for analyzing urine samples. nih.govcapes.gov.br Ultraviolet absorption was monitored at 240 nm, with diphenhydramine (B27) used as an internal standard for quantification. nih.govcapes.gov.br Under these conditions, (+)-homochlorcyclizine, (-)-homochlorcyclizine, and the internal standard exhibited distinct retention times. capes.gov.br
| Compound | Retention Time (min) |
| Diphenhydramine (Internal Standard) | 8 |
| (+)-Homochlorcyclizine | 15 |
| (-)-Homochlorcyclizine | 25 |
This method allowed for the determination of this compound enantiomers with a limit of determination of approximately 50 ng/ml in urine. capes.gov.br Furthermore, a metabolite, a quaternary ammonium-linked glucuronide, could also be determined after beta-glucuronidase hydrolysis. nih.gov
X-ray Crystallography and Advanced Structural Elucidation of this compound and its Complexes
High-Throughput and Radioligand Binding Assays for this compound Receptor Interactions
High-throughput screening (HTS) and radioligand binding assays are essential tools for investigating the interactions of compounds, such as this compound, with biological targets like receptors. HTS allows for the rapid screening of large libraries of compounds against a specific target to identify potential hits that show binding or activity. evotec.combmglabtech.com Radioligand binding assays, on the other hand, are quantitative methods used to determine the affinity of a compound for a particular receptor by measuring its ability to displace a radiolabeled ligand from the binding site. nih.govcore.ac.uk
This compound has been investigated using receptor binding assays to evaluate its affinity for various receptors. Studies have shown that this compound has high affinity for muscarinic receptors, with inhibition constants (Ki values) in the range of 5.0-38 nM. nih.govcapes.gov.brresearchgate.netjst.go.jp This places this compound among a group of H1-receptor antagonists that also exhibit significant affinity for muscarinic receptors. nih.govcapes.gov.brresearchgate.net
In addition to muscarinic receptors, this compound has demonstrated antagonistic activity at bradykinin (B550075) receptors in receptor binding assays. koreascience.kr It has also been noted to possess anticholinergic, antidopaminergic, and antiserotonergic properties, which are typically assessed through binding or functional assays. iiab.mewikipedia.org High-throughput screening databases have included this compound in screens, indicating its evaluation against a range of targets in drug repurposing efforts. nih.govcore.ac.uk
The following table summarizes some receptor binding affinities reported for this compound:
| Receptor Type | Affinity (Ki value range) | Reference |
| Muscarinic Receptors | 5.0 - 38 nM | nih.govcapes.gov.brresearchgate.netjst.go.jp |
| Bradykinin Receptors | Highest antagonistic activity among tested antihistamines | koreascience.kr |
These binding assays provide valuable insights into the molecular mechanisms of action of this compound and its potential interactions with various physiological systems.
Theoretical and Computational Investigations of Homochlorcyclizine
Molecular Docking Simulations of Homochlorcyclizine with Its Primary and Secondary Molecular Targets
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (such as this compound) when bound to a receptor (its molecular target) and to estimate the strength of the binding affinity. This method is crucial in the initial stages of drug discovery to screen potential compounds and identify likely interactions. nih.govresearchgate.net
This compound is known to interact with histamine (B1213489) receptors, which are considered its primary targets due to its classification as an antihistamine. nih.gov It also has reported activity at dopamine (B1211576) D1 and D2 receptors, as well as muscarinic acetylcholine (B1216132) and serotonergic receptors, which can be considered secondary targets contributing to its broader pharmacological profile. iiab.mewikipedia.orgnih.gov Molecular docking simulations can be employed to investigate the binding modes and affinities of this compound with these various receptors. By computationally modeling the interaction between this compound and the binding sites of these receptors, researchers can gain insights into the key residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. While specific detailed docking studies for this compound were not extensively found in the immediate search results, the principle of using docking to understand interactions with known targets like histamine, dopamine, muscarinic acetylcholine, and serotonin (B10506) receptors is well-established in computational chemistry. nih.gov
Molecular Dynamics Simulations for Elucidating this compound-Receptor Interaction Dynamics
Molecular dynamics (MD) simulations extend the insights gained from static docking studies by providing a dynamic view of the ligand-receptor complex over time. mdpi.commdpi.com These simulations account for the flexibility of both the ligand and the receptor, as well as the influence of the surrounding environment, such as solvent and ions. mdpi.commdpi.comzib.de MD simulations can reveal how the binding pose predicted by docking changes, the stability of the complex, the fluctuations of the receptor structure upon ligand binding, and the kinetics of binding and unbinding. mdpi.commdpi.comrowan.edu
Applying MD simulations to this compound and its targets (histamine, dopamine, muscarinic, and serotonin receptors) would involve setting up a system containing the protein-ligand complex embedded in a simulated biological membrane (for membrane-bound receptors) and solvated with water and ions. mdpi.comzib.de Running simulations over microseconds or longer allows for the observation of conformational changes, the persistence of key interactions identified in docking, and the exploration of alternative binding poses. mdpi.commdpi.com This dynamic perspective is vital for understanding the full nature of this compound's interaction with its targets and how these interactions might relate to its observed pharmacological effects. mdpi.com
Quantum Chemical Calculations on this compound's Electronic Structure, Reactivity, and Conformation
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of a molecule. rsc.orgtennessee.edu These calculations can determine properties such as molecular geometry, charge distribution, frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and vibrational frequencies. rsc.orgtennessee.eduimist.ma These properties are fundamental to understanding a molecule's reactivity, stability, and how it might interact with other molecules, including biological targets. rsc.orgimist.machemrxiv.org
For this compound, quantum chemical calculations can be used to:
Determine its most stable three-dimensional conformation in isolation and potentially in different environments.
Analyze the distribution of electron density, which indicates regions likely to participate in different types of chemical interactions (e.g., nucleophilic or electrophilic attack).
Calculate the energies of the HOMO and LUMO, which are related to ionization potential and electron affinity, providing insights into its potential reactivity. imist.ma
Evaluate the molecule's polarity and the presence of hydrogen bond donors and acceptors, important factors for interactions with biological molecules.
These calculations provide a foundational understanding of this compound's intrinsic chemical nature, which underpins its behavior in more complex biological systems and computational simulations like docking and MD. rsc.orgtennessee.eduresearchgate.net
Computational Prediction of this compound's Molecular Properties and Interactions (excluding ADMET related to human trials)
Beyond specific receptor interactions, computational methods can predict a wide range of molecular properties for this compound. These predictions are based on the molecule's chemical structure and can include physicochemical properties and potential interactions with various biological systems, excluding those directly related to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) in the context of human clinical trials. fu-berlin.de
Examples of computationally predictable properties and interactions include:
Physicochemical properties: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA), number of rotatable bonds, and hydrogen bond donor/acceptor counts. These properties influence how a molecule behaves in biological systems, such as its ability to cross cell membranes or its solubility. fu-berlin.dechemrxiv.org PubChem lists computed properties for this compound, such as a molecular weight of 314.9 g/mol and an XLogP3 of 4.2. nih.gov
Predicted Collision Cross Section (CCS): Computational tools can predict CCS values for different adducts of this compound, which can be useful in analytical techniques like ion mobility-mass spectrometry. uni.lu
Potential off-target interactions: While specific primary and secondary targets are studied using docking and MD, broader computational screening can suggest potential interactions with other proteins or biological molecules based on structural similarity or predicted binding motifs. nih.gov For instance, computational approaches have identified this compound as a potential small molecule agent in the context of COVID-19, suggesting interactions with host factors related to the disease. mdpi.com Another study exploring potential SARS-CoV-2 inhibitors identified this compound as one of several molecules binding to viral RNA structures. ub.edu
Chemical class and substructures: Computational tools can classify this compound based on its structural features, identifying core groups like the diphenylmethylpiperazine group and the presence of a benzene (B151609) and substituted derivative group with a piperazine (B1678402) ring. wikipedia.orgchemrxiv.org
These computational predictions provide a comprehensive profile of this compound's molecular characteristics and potential behaviors within biological systems, offering valuable information for further research and understanding. fu-berlin.de
Future Directions and Emerging Research Avenues for Homochlorcyclizine
Development of Novel Synthetic Strategies for Accessing Homochlorcyclizine and its Analogs
Advancements in synthetic chemistry are continuously sought to improve the efficiency, sustainability, and scalability of pharmaceutical production. For this compound and its analogs, future research directions include the exploration of novel synthetic routes that offer advantages over existing methods. One reported approach involves the synthesis of 1,4-diazacycles, the core structure of this compound, through hydrogen borrowing catalyzed by a ruthenium(II) catalyst. This method has shown promise in synthesizing this compound with a reported yield of 67%. usc.eduacs.org Such research into catalytic methods and alternative reaction pathways is crucial for developing more efficient and potentially environmentally friendly ways to access this compound and novel analogs with potentially improved properties. Research into the synthesis of analogs of related compounds like diphenylpyraline (B1670736) also highlights the ongoing efforts in developing synthetic methods for this class of molecules. researchgate.net
Integration of Advanced Computational Modeling in this compound's Biological Interaction Studies
Computational approaches are becoming increasingly integral to modern pharmacological research, offering powerful tools for predicting drug-target interactions, understanding mechanisms, and guiding experimental studies. For this compound, future directions involve the expanded integration of advanced computational modeling techniques. This includes molecular docking and dynamics simulations to better understand its binding to known and potential off-targets, such as histamine (B1213489) receptors, muscarinic receptors, and other proteins. unizar.esnih.gov
Computational platforms like CANDO (Computational Analysis of Novel Drug Opportunities) are being used to predict drug-proteome interactions on a large scale, and this compound has been included in such analyses, suggesting its potential interactions with a wide range of protein targets. mdpi.com Future research can leverage these platforms and other in silico methods, such as QSAR (Quantitative Structure-Activity Relationship) modeling, to predict the activity of this compound analogs and guide the design of new compounds with desired polypharmacological profiles or improved selectivity. Computational studies have also been applied to investigate the anti-melanogenic activity of other compounds, highlighting the potential for such methods in understanding this compound's effects on pigmentation. jst.go.jp
Exploiting this compound as a Chemical Probe in Fundamental Chemical Biology Research
Chemical probes are valuable tools in fundamental research to selectively perturb the function of specific biological targets and understand their roles in complex biological processes. Given this compound's relatively well-characterized interactions with histamine and muscarinic receptors, and its emerging polypharmacology, it holds potential for use as a chemical probe. eubopen.orgicr.ac.uk
Future research could explore using this compound or its more selective analogs as probes to investigate the specific roles of different histamine receptor subtypes or muscarinic receptor subtypes in various cellular and physiological contexts. For example, its use in studying melanogenesis pathways, despite not directly inhibiting tyrosinase, suggests it could be a probe for identifying novel mechanisms involved in pigmentation regulation. researchgate.netresearchgate.net Furthermore, as computational studies identify potential new targets, this compound could be employed experimentally to validate these predictions and explore the biological consequences of modulating these targets. Its inclusion in lists of potential inhibitors of specific proteins, such as acid sphingomyelinase, based on computational analysis, underscores its potential as a starting point for chemical biology investigations. nih.gov Utilizing this compound as a probe requires careful consideration of its known off-target activities and the use of appropriate controls, including structurally similar inactive compounds if available.
Q & A
Q. What experimental methodologies are recommended to analyze the binding affinity of homochlorcyclizine to histamine H1 receptors?
Answer: To evaluate H1 receptor antagonism, use radioligand binding assays with tritiated mepyramine (a selective H1 antagonist) in isolated guinea pig ileum or transfected HEK293 cells expressing human H1 receptors. Competitive displacement curves can quantify this compound’s binding affinity (Ki) . For functional validation, measure inhibition of histamine-induced intracellular calcium flux using FLIPR (Fluorometric Imaging Plate Reader) assays. Dose-response curves (0.1–100 μM) and Schild plot analysis will confirm competitive antagonism .
Q. How can researchers assess the purity and stability of this compound hydrochloride in pharmaceutical formulations?
Answer: Employ reverse-phase HPLC with a C18 column (e.g., 5 μm, 250 × 4.6 mm) and a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 50:50 v/v) at 1.0 mL/min. Detect at 254 nm for quantification . For stability, conduct accelerated degradation studies under heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation products via LC-MS/MS and quantify impurities against ICH Q3B guidelines .
Q. What pharmacokinetic parameters should be prioritized in human studies of this compound?
Answer: Key parameters include:
- AUC (0–24h) and Cmax : Use plasma samples collected at 0.5, 1, 2, 4, 8, 12, and 24h post-dose, analyzed via LC-MS/MS .
- Elimination half-life (t½) : Calculate using non-compartmental analysis (NCA) from terminal slope of log-concentration vs. time curve .
- Protein binding : Measure via equilibrium dialysis (plasma:buffer ratio 1:4) and validate recovery rates .
Advanced Research Questions
Q. How do enantiomeric differences in this compound impact its metabolism and therapeutic efficacy?
Answer: this compound exists as (+)- and (−)-enantiomers with distinct pharmacokinetics. In humans, (+)-HCZ shows 1.5-fold higher AUC (0–14h) than (−)-HCZ due to slower glucuronidation by UGT1A4/2B7 . To study this:
Q. What mechanisms underlie this compound’s inhibition of HCV replication, and how can this be validated experimentally?
Answer: this compound inhibits HCV NS5B polymerase (EC50 = 0.47 μM) by binding to the palm domain, as shown in molecular docking (PDB: 2WCX) . Validate via:
- Replicon assays : Use Huh7 cells transfected with HCV subgenomic replicons (genotype 1b). Measure luciferase activity after 72h treatment (0.1–10 μM HCZ) .
- qRT-PCR : Quantify HCV RNA reduction in JFH1-infected cells. Include controls (e.g., sofosbuvir) and assess cytotoxicity via MTT assay .
Q. Why does this compound suppress α-MSH-induced melanogenesis in B16 cells without inhibiting tyrosinase activity?
Answer: this compound (10–50 μM) blocks melanosome maturation via Rab27a/Melanophilin pathway disruption , not tyrosinase inhibition. Validate via:
Q. How can contradictions in this compound’s antiparasitic efficacy (e.g., Entamoeba histolytica vs. Plasmodium) be resolved?
Answer: The 73% inhibition of E. histolytica at 5 μM contrasts with weak anti-Plasmodium activity. To reconcile:
- Target profiling : Perform kinome-wide siRNA screening in E. histolytica to identify HCZ-sensitive kinases (e.g., EhAK1).
- Comparative genomics : Analyze sequence divergence in HCZ-binding pockets of EhAK1 vs. PfPK7 .
- Resistance induction : Culture E. histolytica under HCZ pressure (1–10 μM) and sequence resistant clones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
